molecular formula C4H6O B15143505 (E)-But-2-enal-d3

(E)-But-2-enal-d3

Cat. No.: B15143505
M. Wt: 73.11 g/mol
InChI Key: MLUCVPSAIODCQM-SMQGVBCRSA-N
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Description

(E)-But-2-enal-d3, also known as deuterated crotonaldehyde, is a deuterium-labeled compound. It is an isotopologue of crotonaldehyde, where three hydrogen atoms are replaced by deuterium. This compound is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-But-2-enal-d3 typically involves the deuteration of crotonaldehyde. One common method is the catalytic hydrogenation of crotonaldehyde in the presence of deuterium gas. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(E)-But-2-enal-d3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form deuterated crotonic acid.

    Reduction: It can be reduced to form deuterated butanol.

    Substitution: It can undergo nucleophilic substitution reactions to form various deuterated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Deuterated crotonic acid.

    Reduction: Deuterated butanol.

    Substitution: Various deuterated derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-But-2-enal-d3 is used in various scientific research applications, including:

    Chemistry: It is used as a tracer in reaction mechanisms to study the behavior of crotonaldehyde in different chemical reactions.

    Biology: It is used in metabolic studies to trace the incorporation of crotonaldehyde into biological molecules.

    Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of crotonaldehyde in the body.

    Industry: It is used in the production of deuterated compounds for various industrial applications.

Mechanism of Action

The mechanism of action of (E)-But-2-enal-d3 involves its interaction with various molecular targets. In biological systems, it can be incorporated into metabolic pathways, replacing hydrogen atoms with deuterium. This can affect the rate of enzymatic reactions and provide insights into the metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Crotonaldehyde: The non-deuterated form of (E)-But-2-enal-d3.

    Deuterated Acetaldehyde: Another deuterium-labeled aldehyde used in similar research applications.

    Deuterated Propionaldehyde: A deuterium-labeled aldehyde with similar properties.

Uniqueness

This compound is unique due to its specific deuterium labeling, which allows for precise tracing in chemical and biological studies. Its properties make it a valuable tool in research applications where the behavior of crotonaldehyde needs to be studied in detail.

Properties

Molecular Formula

C4H6O

Molecular Weight

73.11 g/mol

IUPAC Name

(E)-4,4,4-trideuteriobut-2-enal

InChI

InChI=1S/C4H6O/c1-2-3-4-5/h2-4H,1H3/b3-2+/i1D3

InChI Key

MLUCVPSAIODCQM-SMQGVBCRSA-N

Isomeric SMILES

[2H]C([2H])([2H])/C=C/C=O

Canonical SMILES

CC=CC=O

Origin of Product

United States

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